molecular formula C21H28N2O3 B304388 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Katalognummer B304388
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: RIHKIVILVWMRSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, also known as Y-27632, is a small molecule inhibitor that selectively targets Rho-associated protein kinase (ROCK). This compound has been extensively studied for its potential in treating a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In

Wirkmechanismus

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione selectively targets Rho-associated protein kinase (ROCK), which is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis. By inhibiting ROCK, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione can modulate these cellular processes and ultimately lead to therapeutic effects.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In cardiovascular cells, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which is involved in vasodilation and blood flow regulation. In neurological cells, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to promote the growth and differentiation of neural stem cells.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and administer to cells or animals. It is also highly selective for ROCK, which reduces the potential for off-target effects. However, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione does have some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic effects. Additionally, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione may have variable effects depending on the cell type or disease model being studied.

Zukünftige Richtungen

There are several future directions for research on 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. One area of interest is the potential for 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione to be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of more potent and selective ROCK inhibitors that may have improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione in different disease models.

Synthesemethoden

The synthesis of 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of ethyl 4-bromobenzoate with 1,2,3,4-tetrahydroisoquinoline to form the intermediate compound 1-(4-bromophenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. This intermediate is then treated with sodium ethoxide and ethyl iodide to yield the final product, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione.

Wissenschaftliche Forschungsanwendungen

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been extensively studied for its potential in treating a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to inhibit the migration and invasion of cancer cells, as well as enhance the sensitivity of cancer cells to chemotherapy. In cardiovascular research, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to improve cardiac function and reduce myocardial infarction size. In neurological research, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury.

Eigenschaften

Produktname

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Molekularformel

C21H28N2O3

Molekulargewicht

356.5 g/mol

IUPAC-Name

3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H28N2O3/c1-2-26-17-11-9-16(10-12-17)23-20(24)14-19(21(23)25)22-13-5-7-15-6-3-4-8-18(15)22/h9-12,15,18-19H,2-8,13-14H2,1H3

InChI-Schlüssel

RIHKIVILVWMRSX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.